![molecular formula C15H15ClFN3O2 B2582217 N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide CAS No. 2094584-77-5](/img/structure/B2582217.png)
N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate” has a similar structure . It has a molecular weight of 243.69 and is stored at a temperature of 4°C . Another related compound is “N-[(5-Chloropyrazin-2-yl)methyl]acetamide” with a molecular weight of 185.61 .
Molecular Structure Analysis
The molecular structure of related compounds such as “tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate” and “N-[(5-Chloropyrazin-2-yl)methyl]acetamide” have been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate” and “N-[(5-Chloropyrazin-2-yl)methyl]acetamide” have been analyzed .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2/c1-15(22-2,11-5-3-4-6-12(11)17)14(21)20-8-10-7-19-13(16)9-18-10/h3-7,9H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPCMYFLNQBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)NCC2=CN=C(C=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2582137.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2582139.png)
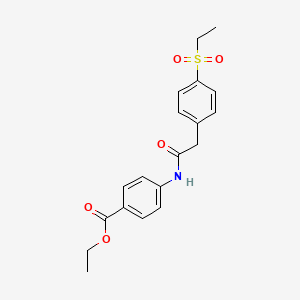
![2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2582143.png)
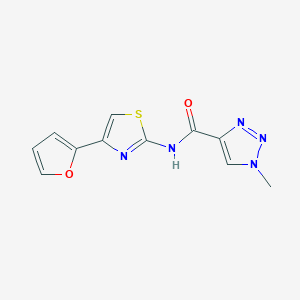
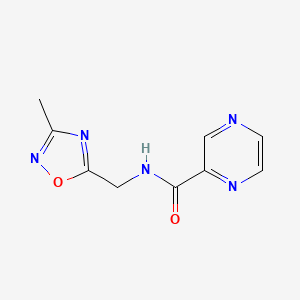
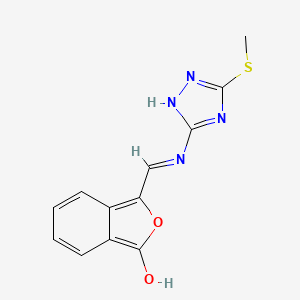
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2582149.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)
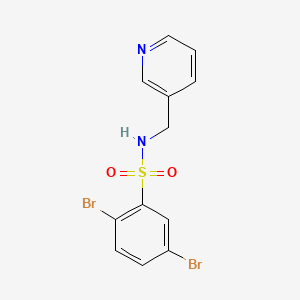
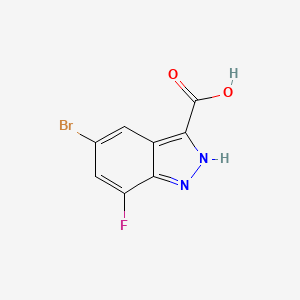
![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)
